molecular formula C26H47NO6 B12665841 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate CAS No. 39659-52-4

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate

Cat. No.: B12665841
CAS No.: 39659-52-4
M. Wt: 469.7 g/mol
InChI Key: FKXCEDMNPGAMRE-WCSIJFPASA-N
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Description

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C26H47NO6 and a molecular weight of 469.65448 g/mol . It is known for its unique structure, which includes a hydroxy group, a stearoyloxy group, and an oxo-L-prolinate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 2-hydroxy-3-(stearoyloxy)propyl alcohol. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include stearic acid, 5-oxo-L-proline, and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxo group would produce a secondary alcohol .

Scientific Research Applications

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(palmitoyloxy)propyl 5-oxo-L-prolinate
  • 2-Hydroxy-3-(oleoyloxy)propyl 5-oxo-L-prolinate
  • 2-Hydroxy-3-(linoleoyloxy)propyl 5-oxo-L-prolinate

Uniqueness

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate is unique due to its specific stearoyloxy group, which imparts distinct physicochemical properties. This uniqueness makes it particularly valuable in certain applications, such as in the formulation of lipid-based drug delivery systems .

Properties

CAS No.

39659-52-4

Molecular Formula

C26H47NO6

Molecular Weight

469.7 g/mol

IUPAC Name

(2-hydroxy-3-octadecanoyloxypropyl) (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C26H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)32-20-22(28)21-33-26(31)23-18-19-24(29)27-23/h22-23,28H,2-21H2,1H3,(H,27,29)/t22?,23-/m0/s1

InChI Key

FKXCEDMNPGAMRE-WCSIJFPASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)[C@@H]1CCC(=O)N1)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1CCC(=O)N1)O

Origin of Product

United States

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